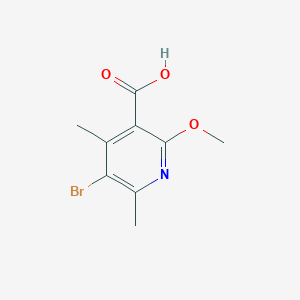

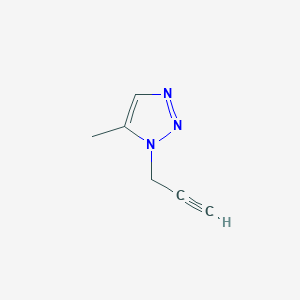

![molecular formula C14H16O B1492442 (1R,2S)-2-[2-(3-methylphenyl)ethynyl]cyclopentan-1-ol CAS No. 2165975-46-0](/img/structure/B1492442.png)

(1R,2S)-2-[2-(3-methylphenyl)ethynyl]cyclopentan-1-ol

Overview

Description

(1R,2S)-2-[2-(3-methylphenyl)ethynyl]cyclopentan-1-ol, or (1R,2S)-2-methyl-1-cyclopenten-1-ol, is a cyclic ether compound with a wide range of applications in scientific research. It is a valuable intermediate in numerous syntheses and has been used in the production of a variety of compounds, including pharmaceuticals, fragrances, and flavors. The compound has also been studied for its potential to act as a drug target, as well as its biochemical and physiological effects.

Scientific Research Applications

Synthesis and Characterization

The compound (1R,2S)-2-[2-(3-methylphenyl)ethynyl]cyclopentan-1-ol, due to its structural uniqueness, plays a significant role in various synthesis and characterization studies. For instance, research involving organophosphorus compounds, specifically the reactions of ketones with certain reagents, demonstrates the synthesis of new compounds where cyclopentanone, an analogue to the subject compound, reacts under specified conditions to form new structures with potential applications in material science and medicinal chemistry (Scheibye et al., 1982).

Catalysis and Reaction Mechanisms

The compound's structure is conducive to exploring catalysis and reaction mechanisms. Studies have shown that cyclopentanone derivatives can participate in complex reactions leading to the formation of cationic and neutral complexes, showcasing the compound's utility in understanding catalytic processes and designing new catalysts (Selegue et al., 1991).

Material Science and Polymerization

In material science, the structural features of cyclopentanone derivatives, closely related to the subject compound, have been utilized to synthesize novel polymers with unique properties. These polymers exhibit distinct thermal and structural characteristics, making them valuable for various applications in material science and engineering (Pragliola et al., 2013).

Stereoselective Synthesis

The stereoselective synthesis involving cyclopentanone derivatives highlights the importance of stereochemistry in chemical synthesis, leading to compounds with high stereocontrol at multiple stereogenic centers. This is crucial in the development of pharmaceuticals and agrochemicals where the stereochemistry can significantly affect the biological activity of a compound (Krief et al., 1996).

Optically Active Polymers

The enantioselective cyclopolymerization of certain dienes has been used to synthesize optically active polymers, demonstrating the potential of cyclopentanone derivatives in creating polymers with chirality in the main chain. This opens up new avenues in polymer science for creating materials with specific optical properties (Coates & Waymouth, 1993).

properties

IUPAC Name |

(1R,2S)-2-[2-(3-methylphenyl)ethynyl]cyclopentan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16O/c1-11-4-2-5-12(10-11)8-9-13-6-3-7-14(13)15/h2,4-5,10,13-15H,3,6-7H2,1H3/t13-,14+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUSCKZHGAIBUQE-UONOGXRCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C#CC2CCCC2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC=C1)C#C[C@@H]2CCC[C@H]2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1R,2S)-2-[2-(3-methylphenyl)ethynyl]cyclopentan-1-ol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-But-3-enyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B1492360.png)

![N-[(1R,2R)-2-fluorocyclopentyl]-3,5-dimethylaniline](/img/structure/B1492364.png)

![(s)-4-(3-((2-(6-Methoxypyridin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-3h-imidazo[4,5-b]pyridin-6-yl)-2-methylbut-3-yn-2-amine](/img/structure/B1492367.png)

![(3,3-Dimethylbutan-2-yl)[2-(2-methoxyphenyl)ethyl]amine](/img/structure/B1492368.png)

![(3,3-Dimethylbutan-2-yl)[2-(3-methoxyphenyl)ethyl]amine](/img/structure/B1492369.png)

![N-[2-(4-bromophenyl)ethyl]-4-methylcyclohexan-1-amine](/img/structure/B1492371.png)

![1-{[(1-Hydroxypropan-2-yl)amino]methyl}cyclobutan-1-ol](/img/structure/B1492377.png)